molecular formula C19H18FN3O2 B2599303 N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941889-33-4

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2599303
CAS No.: 941889-33-4
M. Wt: 339.37
InChI Key: XDGYRDUIFSIODV-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that features an indole moiety, a fluorobenzyl group, and an oxalamide linkage. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The presence of the fluorobenzyl group enhances the compound’s pharmacokinetic properties, making it a potential candidate for various therapeutic applications.

Mechanism of Action

The specific actions of an indole derivative would depend on its exact structure and the conditions under which it is used. Factors such as the presence of other compounds, temperature, pH, and the specific biological system in which it is used can all influence its action, efficacy, and stability .

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of the fluorobenzyl group, which enhances its pharmacokinetic properties and potential therapeutic applications.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-15-7-5-13(6-8-15)11-23-19(25)18(24)21-10-9-14-12-22-17-4-2-1-3-16(14)17/h1-8,12,22H,9-11H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGYRDUIFSIODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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